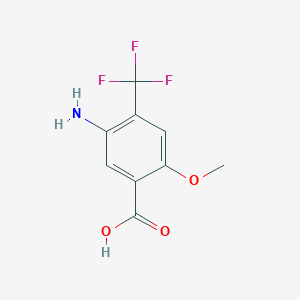
2-Bromo-4-chlorophenylboronic acid
Übersicht
Beschreibung
2-Bromo-4-chlorophenylboronic acid is an organoboron compound . It has a molecular formula of C6H5BBrClO2 . The average mass of this compound is 235.271 Da and the monoisotopic mass is 233.925446 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of six carbon atoms, five hydrogen atoms, one boron atom, one bromine atom, one chlorine atom, and two oxygen atoms .Physical and Chemical Properties Analysis
This compound has a density of 1.8±0.1 g/cm3 . Its boiling point is 350.5±52.0 °C at 760 mmHg . The compound has a molar refractivity of 45.8±0.4 cm3 . It has two hydrogen bond acceptors and two hydrogen bond donors .Wissenschaftliche Forschungsanwendungen
Suzuki Cross-Coupling Reactions
One of the primary applications of 2-Bromo-4-chlorophenylboronic acid is in Suzuki cross-coupling reactions. This compound has been utilized to synthesize a variety of heteroarylpyridine derivatives through palladium-catalyzed cross-coupling reactions. These reactions are significant for the development of complex organic compounds, demonstrating the compound's utility in creating novel chemical structures with potential applications in pharmaceuticals and materials science (Parry et al., 2002).
Crystal Structure Analysis
The crystal structures of compounds involving this compound have been reported, offering insights into the molecular interactions and packing in solid-state forms. Such studies are crucial for understanding the physical and chemical properties of materials, which is beneficial for designing new materials with desired characteristics (Shimpi et al., 2007).
Electronic and Non-Linear Optical Properties
Research has also focused on the electronic and non-linear optical (NLO) properties of derivatives synthesized from this compound. These studies are essential for the development of new materials for electronic and photonic applications, as they help in understanding how the molecular structure influences the material's electronic properties (Nazeer et al., 2020).
Metabolic Pathway Studies
While not directly involving this compound, studies on related bromo- and chlorophenyl compounds have explored their metabolism, which is relevant for understanding the environmental and biological impacts of such compounds. These findings are significant for assessing the safety and degradation of materials containing similar structural motifs (Carmo et al., 2005).
Theoretical and Computational Studies
Computational studies have been conducted to understand the reactivity and properties of compounds related to this compound. These studies include density functional theory (DFT) calculations to predict the behavior of such compounds in chemical reactions, which is crucial for designing new reactions and materials (Erdogan & Erdoğan, 2019).
Wirkmechanismus
Target of Action
The primary target of 2-Bromo-4-chlorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, such as this compound, which are relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . The mode of Brønsted acidity of boronic acids, such as this compound, depends on the medium .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
The compound is known to be relatively stable and is typically stored under an inert atmosphere at 2-8°c .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of an inert atmosphere . These conditions help maintain the stability of the compound and ensure its efficacy in the Suzuki–Miyaura cross-coupling reaction .
Biochemische Analyse
Biochemical Properties
2-Bromo-4-chlorophenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound interacts with palladium catalysts to facilitate the transmetalation process, where the boronic acid group transfers its organic group to the palladium center. This interaction is crucial for the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not extensively studied. Boronic acids, in general, are known to influence cell function by interacting with enzymes and proteins. For instance, boronic acids can inhibit serine proteases by forming a reversible covalent bond with the active site serine residue. This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with biomolecules, particularly enzymes and proteins. The boronic acid group can form reversible covalent bonds with nucleophilic residues in the active sites of enzymes, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and cellular metabolism. Additionally, the compound’s ability to participate in Suzuki-Miyaura cross-coupling reactions highlights its role in forming carbon-carbon bonds, which is essential for the synthesis of complex organic molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under inert gas (nitrogen or argon) at low temperatures (2-8°C). Prolonged exposure to air and moisture can lead to degradation, affecting its reactivity and efficacy in biochemical reactions. Long-term studies on cellular function in in vitro or in vivo settings are limited, but the compound’s stability and degradation are crucial factors to consider in experimental designs .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound may exhibit minimal toxicity and adverse effects. At high doses, it can cause toxic effects, including enzyme inhibition and disruption of cellular processes. Threshold effects and toxicological profiles of the compound in animal models are essential for determining safe and effective dosages for potential therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound can undergo hydrolysis to form the corresponding boronic acid, which can then participate in various biochemical reactions. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s efficacy in biochemical applications .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are essential for understanding the compound’s role in cellular processes and optimizing its use in biochemical research .
Eigenschaften
IUPAC Name |
(2-bromo-4-chlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrClO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMUCVGZXGOUNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101283181 | |
| Record name | B-(2-Bromo-4-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101283181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451393-45-5 | |
| Record name | B-(2-Bromo-4-chlorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(2-Bromo-4-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101283181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


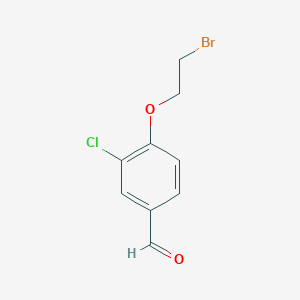
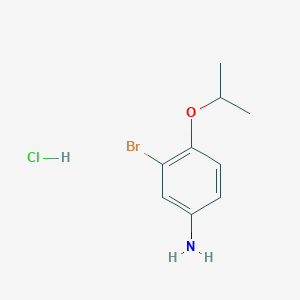


![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride](/img/structure/B1378317.png)
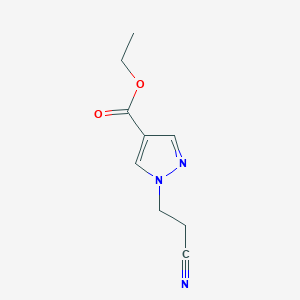
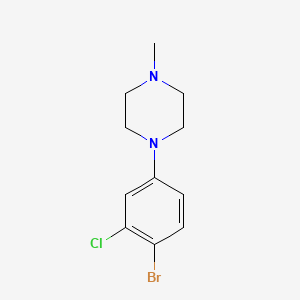
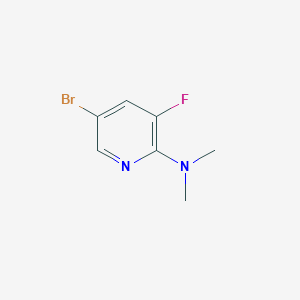
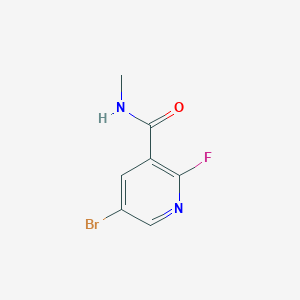
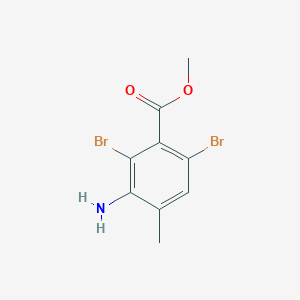
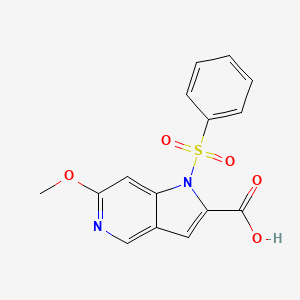
![Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B1378327.png)
